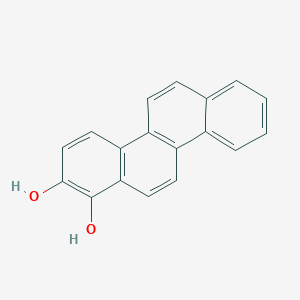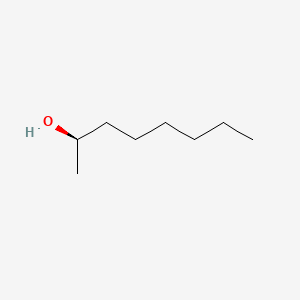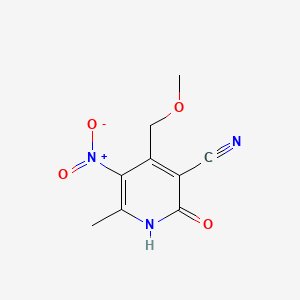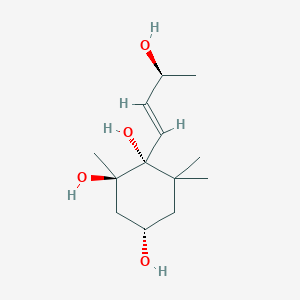
1,2-Chrysenediol
描述
1,2-Chrysenediol: is a polycyclic aromatic hydrocarbon derivative with the molecular formula C18H12O2 . It is a dihydroxy derivative of chrysene, a compound known for its presence in coal tar and as a product of incomplete combustion of organic matter. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other complex organic molecules .
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Chrysenediol can be synthesized through several methods. One common approach involves the hydroxylation of chrysene using oxidizing agents. For instance, the use of osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) can effectively introduce hydroxyl groups at the 1 and 2 positions of chrysene. Another method involves the use of microbial oxidation, where specific strains of bacteria or fungi are employed to hydroxylate chrysene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical oxidation processes. These processes are optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure efficient conversion of chrysene to this compound. The choice of oxidizing agents and reaction conditions can vary depending on the desired scale and application .
化学反应分析
Types of Reactions: 1,2-Chrysenediol undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products:
Oxidation: Products include chrysenequinone and other polycyclic aromatic quinones.
Reduction: Products include chrysene alcohols and hydrocarbons.
Substitution: Products vary depending on the substituent introduced, such as bromochrysene or sulfonated chrysene derivatives.
科学研究应用
1,2-Chrysenediol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polycyclic aromatic compounds.
Biology: Studies have explored its role in enzymatic reactions and its potential as a biomarker for exposure to polycyclic aromatic hydrocarbons.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Chrysenediol involves its interaction with various molecular targets and pathways:
相似化合物的比较
1,2-Dihydroxybenzene (Catechol): Similar in structure but with a simpler aromatic ring.
1,2-Dihydroxynaphthalene: Another polycyclic aromatic diol with a different ring system.
1,2-Dihydroxyanthracene: Similar polycyclic structure with hydroxyl groups at different positions.
Uniqueness: 1,2-Chrysenediol is unique due to its specific polycyclic aromatic structure and the position of its hydroxyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other dihydroxy polycyclic aromatic compounds .
属性
IUPAC Name |
chrysene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHBHRWGGYLFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276217 | |
| Record name | 1,2-Chrysenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138142-87-7 | |
| Record name | 1,2-Chrysenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Iron, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1198665.png)

![N-(1,3-benzodioxol-5-yl)-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfinylacetamide](/img/structure/B1198670.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[[3-(2-furanylmethyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1198671.png)
![2-[[5-(4-fluorophenyl)-1-methyl-2-imidazolyl]thio]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B1198672.png)
![6,7-Dimethoxy-2-[[2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl]thio]-3-quinolinecarbonitrile](/img/structure/B1198673.png)
![N-[2-(2-ethyl-5-tetrazolyl)phenyl]-4-(1-tetrazolyl)benzamide](/img/structure/B1198674.png)
![5-[(2-Fluoroanilino)methyl]-8-quinolinol](/img/structure/B1198677.png)
![2'-Amino-5',6'-dimethoxy-1'-spiro[cyclopentane-1,3'-indene]carbonitrile](/img/structure/B1198678.png)
